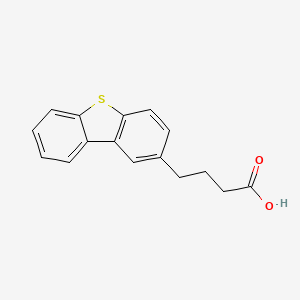
N-(3,4-Dimethoxybenzylidene)-P-toluidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-Dimethoxybenzylidene)-P-toluidine: is a Schiff base compound derived from the condensation of 3,4-dimethoxybenzaldehyde and p-toluidine. Schiff bases are known for their wide range of applications in various fields due to their unique chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-Dimethoxybenzylidene)-P-toluidine typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and p-toluidine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated for several hours, and the resulting product is then purified by recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale condensation reactions using similar conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography.
化学反应分析
Types of Reactions: N-(3,4-Dimethoxybenzylidene)-P-toluidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The methoxy groups on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Quinones
Reduction: Corresponding amines
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
N-(3,4-Dimethoxybenzylidene)-P-toluidine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anti-inflammatory and anticancer activities.
Industry: Utilized as a corrosion inhibitor for metals in acidic environments.
作用机制
The mechanism of action of N-(3,4-Dimethoxybenzylidene)-P-toluidine varies depending on its application:
Antimicrobial Activity: The compound interacts with microbial cell membranes, disrupting their integrity and leading to cell death.
Anti-inflammatory Activity: It inhibits the cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins.
Corrosion Inhibition: The compound adsorbs onto the metal surface, forming a protective layer that prevents corrosion.
相似化合物的比较
- N,N’-Bis(3,4-dimethoxybenzylidene)-2,2-dimethylpropane-1,3-diamine
- N,N’-Bis(2,3-dimethoxybenzylidene)-1,2-diaminoethane
- N-(3,4-Dimethoxybenzylidene)-2-(4-chloro-2-(2-chlorophenoxy)phenyl)acetic acid hydrazide
Comparison: N-(3,4-Dimethoxybenzylidene)-P-toluidine is unique due to its specific structural features, such as the presence of methoxy groups and the p-toluidine moiety. These structural elements contribute to its distinct chemical reactivity and biological activities compared to other Schiff bases .
属性
CAS 编号 |
67101-90-0 |
|---|---|
分子式 |
C16H17NO2 |
分子量 |
255.31 g/mol |
IUPAC 名称 |
1-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)methanimine |
InChI |
InChI=1S/C16H17NO2/c1-12-4-7-14(8-5-12)17-11-13-6-9-15(18-2)16(10-13)19-3/h4-11H,1-3H3 |
InChI 键 |
NXIZYRIJQVDBOZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N=CC2=CC(=C(C=C2)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B11950267.png)
![Dodecanoyl chloride, 2-[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]-](/img/structure/B11950273.png)


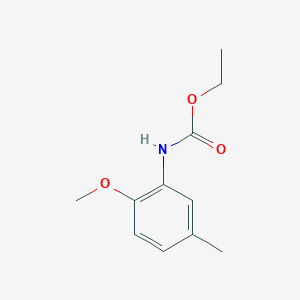
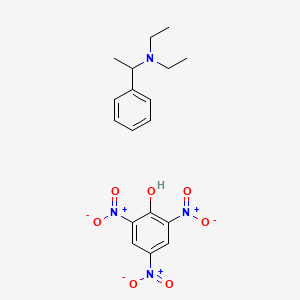
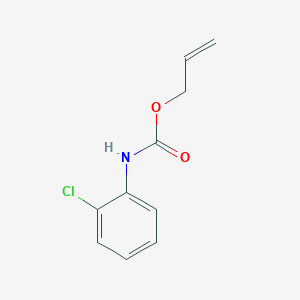
![2-(Benzo[d][1,3]dioxol-5-yl)-4,5-diphenyl-1-(p-tolyl)-1H-imidazole](/img/structure/B11950303.png)
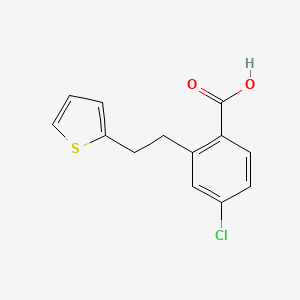


![Ethyl 3-[2-(2-ethoxy-2-oxoethyl)pyrrolidin-1-yl]propanoate](/img/structure/B11950326.png)
